4-Bromo-2,5-dimethylbenzaldehyde
Overview
Description
4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a bromine atom attached to the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and material science.
Synthesis Analysis
The synthesis of related compounds derived from 4-bromobenzaldehyde has been reported through condensation reactions. For instance, Schiff base monomers were synthesized by condensing 4-bromobenzaldehyde with aromatic aminophenols, leading to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another study demonstrated the lithiation of a dimer derived from a related compound, which served as a precursor for substituted pyrrole-2-carboxaldehydes . These methods highlight the reactivity of the bromobenzaldehyde moiety and its utility in synthesizing more complex organic structures.
Molecular Structure Analysis
The molecular structure of compounds related to 4-bromo-2,5-dimethylbenzaldehyde has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde provided insights into the molecular conformation and intermolecular interactions . Similarly, the structure of a 5-bromo-1H-indole derivative was confirmed by X-ray single crystal diffraction, and its electronic spectra were assigned based on TD-DFT results .
Chemical Reactions Analysis
4-Bromobenzaldehyde participates in various chemical reactions, forming diverse compounds. It has been used in condensation reactions to create indole derivatives with good thermal stability . Additionally, selective ortho-bromination of benzaldoximes, using palladium-catalyzed C-H activation, has been applied to synthesize substituted 2-bromobenzaldehydes . These reactions demonstrate the versatility of bromobenzaldehydes in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehyde derivatives have been extensively studied. The synthesized Schiff base monomers and their polyphenol derivatives exhibited specific thermal, optical, electrochemical, and fluorescent properties, which were characterized by various techniques such as FT-IR, NMR, TG-DTA, DSC, and SEC . The effects of substituents on these properties were also investigated, showing that electron-donating groups can influence the electrochemical and thermal behavior of these compounds . The study of bromine substitution on benzaldehyde derivatives revealed that it affects the intermolecular interactions and enhances certain optical properties, which could be beneficial for nonlinear optical applications .
Scientific Research Applications
- 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
- It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
- This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .
- 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
- It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
- This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .
- 4-Bromo-2,5-dimethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO .
- It’s a solid substance at room temperature and is typically stored in an inert atmosphere .
- This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
One study investigated the molecular, vibrational, and electronic structure of 4-bromo-2-halogenobenzaldehydes . The study used density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The study focused on the cis and trans conformers of the compounds in the gas phase and solutions of 18 different polar or non-polar organic solvents . The study explored the effects of the medium and halogen on the conformation, geometrical parameters, dipole moment, ν (C=O) vibration, UV data, frontier orbitals, and density-of-states diagram of the compounds .
Safety And Hazards
4-Bromo-2,5-dimethylbenzaldehyde is associated with several safety hazards. It is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
properties
IUPAC Name |
4-bromo-2,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFGJSUCDDCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519395 | |
Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylbenzaldehyde | |
CAS RN |
88111-74-4 | |
Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88111-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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